Clinical Equivalence with a Differentiated Safety Profile vs. Oral Fluconazole
In a randomized, controlled trial for severe vulvovaginal candidiasis (SVVC), a 6-day course of terconazole vaginal suppository (80 mg daily) was as effective as two doses of oral fluconazole (150 mg). While clinical and mycological cure rates were statistically comparable, the adverse event profiles were distinctly different, with terconazole associated with local irritation and fluconazole with systemic side effects [1]. This indicates that terconazole offers a non-systemic, locally-acting alternative with equivalent efficacy, providing a clear selection advantage in cases where systemic azole exposure is undesirable or contraindicated.
| Evidence Dimension | Clinical Cure Rate (7-14 days post-therapy) |
|---|---|
| Target Compound Data | 81.0% (47/58) |
| Comparator Or Baseline | Oral Fluconazole: 75.8% (50/66) |
| Quantified Difference | +5.2% absolute difference, not statistically significant (P > .05) |
| Conditions | Prospective, randomized case-control study; 140 patients with SVVC; Terconazole 80 mg vaginal suppository daily for 6 days vs. Fluconazole 150 mg oral on day 1 and 4. Department of Obstetrics and Gynecology, Peking University Shenzhen Hospital. |
Why This Matters
Procurement for a clinical or research setting can prioritize terconazole when a topical, non-systemic option with proven equivalence to a standard oral therapy is required, thereby mitigating potential systemic adverse effects or drug interactions.
- [1] Li T, et al. A randomized clinical trial of the efficacy and safety of terconazole vaginal suppository versus oral fluconazole for treating severe vulvovaginal candidiasis. Med Mycol. 2015 Jun;53(5):455-61. PMID: 25877666. View Source
